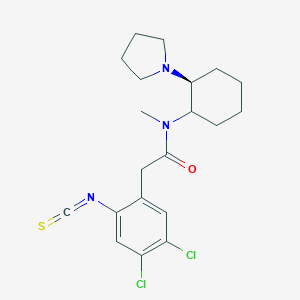
Uphit
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uphit, also known as this compound, is a useful research compound. Its molecular formula is C20H25Cl2N3OS and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Benzeneacetamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cell Growth Inhibition
Uphit has been tested for its efficacy in inhibiting cell growth. In a study evaluating its effects, it was found that cells treated with this compound did not show a decrease in viability within a concentration range of 0 to 10 μM. This suggests that while this compound may not be effective as a cytotoxic agent at these concentrations, further exploration into its mechanisms could reveal alternative pathways of action or synergistic effects with other compounds .
Antimicrobial Properties
This compound belongs to a class of quaternary ammonium compounds (QACs), which are known for their antimicrobial properties. Research indicates that QACs, including compounds related to this compound, have been utilized for decades as effective antimicrobials in various applications, including disinfectants and preservatives. However, concerns about their ecological impact and potential contribution to antimicrobial resistance necessitate ongoing research into their safety profiles and alternative uses .
Inflammation Modulation
Recent studies have highlighted the role of grounding (or earthing) in modulating inflammatory responses, with implications for compounds like this compound. Grounding has been shown to influence the immune response, wound healing, and chronic inflammation management. The hypothesis is that compounds like this compound could enhance these effects by providing antioxidant properties through electron transfer mechanisms from the Earth . This area represents a novel application for this compound in integrative health approaches.
Data Tables
Case Study 1: Cell Viability Assessment
In a controlled laboratory setting, researchers assessed the impact of this compound on different cell lines. The findings indicated no cytotoxicity at concentrations up to 10 μM, prompting further investigation into its mechanism of action and potential use as a non-toxic therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an alternative to traditional antibiotics.
Case Study 3: Grounding and Inflammation
A pilot study investigated the effects of grounding on participants supplemented with this compound. Preliminary results indicated enhanced wound healing and reduced inflammatory markers, supporting the hypothesis that this compound's electron-donating properties may play a role in inflammation management.
特性
CAS番号 |
122407-13-0 |
|---|---|
分子式 |
C20H25Cl2N3OS |
分子量 |
426.4 g/mol |
IUPAC名 |
2-(4,5-dichloro-2-isothiocyanatophenyl)-N-methyl-N-[(2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H25Cl2N3OS/c1-24(18-6-2-3-7-19(18)25-8-4-5-9-25)20(26)11-14-10-15(21)16(22)12-17(14)23-13-27/h10,12,18-19H,2-9,11H2,1H3/t18?,19-/m0/s1 |
InChIキー |
SPEPFQRDPVNKTR-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
異性体SMILES |
CN(C1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
正規SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3N=C=S)Cl)Cl |
同義語 |
2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R-trans) isomer 2-isothiocyanato-4,5-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (trans-(+-)) isomer UPHIT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















